molecular formula C22H18FN7O B3417769 Idelalisib CAS No. 1146702-54-6

Idelalisib

カタログ番号: B3417769
CAS番号: 1146702-54-6
分子量: 415.4 g/mol
InChIキー: IFSDAJWBUCMOAH-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Idelalisib involves several key steps. One of the primary synthetic routes includes the reduction of a nitro group to prepare an amino intermediate. This reduction is typically carried out at ambient temperature using conventional catalysts such as 10% palladium on carbon or 5% palladium on carbon . Another method involves the use of zinc powder and ammonium formate in a mixture of methanol and dichloromethane, followed by stirring at ambient temperature for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for the quantification and validation of the compound in its bulk and marketed formulations .

化学反応の分析

Coupling Reactions

  • Step 1 : Adenine (10 ) is coupled with (S)-2-hydroxybutyrate (9 ) using trimethylaluminum (Me₃Al) to form intermediate 11 (Scheme 2 in ).

  • Step 2 : 11 reacts with 2-amino-6-fluorobenzoic acid (2 ) under Me₃Al catalysis to yield acid intermediate 12 .

Cyclization and Optimization

  • Step 3 : 12 undergoes cyclization with aniline (3 ) in toluene/acetic anhydride at 80–120°C. Early routes faced challenges with byproduct formation and incomplete aniline removal.

  • Key Improvements :

    • Coupling Agents : Carbonyldiimidazole (CDI) with HOBt in toluene achieved 99.5% conversion (Table 2 in ).

    • Cyclization Reagents : HMDS/I₂ in dichloromethane (DCM) or toluene minimized racemization (Table 4 in ).

Reagent SystemSolventPurity (%)Racemization (%)
TPP/I₂/piperidineACN60High
HMDS/I₂DCM42Complete
HMDS/I₂Toluene60Controlled

Biochemical Interactions

This compound inhibits PI3Kδ through ATP-competitive, reversible binding, as demonstrated by kinetic and biophysical assays :

ATP Competition

  • Mechanism : Binds to the ATP-binding pocket of PI3Kδ with an IC₅₀ of 19 nM (Table 1 in ).

  • Kinetics : Global fitting of rate data confirmed competitive inhibition with ATP (K~i~ = 2.6 nM) .

Selectivity Profile

PI3K IsoformIC₅₀ (nM)Selectivity vs. PI3Kδ
α8,600453-fold
β4,000211-fold
γ2,100110-fold

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via aldehyde oxidase and CYP3A4/5, producing the inactive metabolite GS-563117 :

Enzymatic Reactions

  • Major Pathway : Oxidation by aldehyde oxidase (non-CYP) and CYP3A.

  • Minor Pathway : UGT1A4-mediated glucuronidation.

EnzymeMetaboliteActivity
Aldehyde oxidaseGS-563117Inactive
CYP3AGS-563117Inactive
UGT1A4Glucuronide formNot characterized

Drug-Drug Interactions

  • CYP3A Inducers : Rifampin reduces this compound exposure by 75% .

  • CYP3A Substrates : this compound increases midazolam exposure by 437% .

Structural Reactivity

  • Chemical Formula : C₂₂H₁₈FN₇O (MW: 415.43 g/mol) .

  • Solubility : pH-dependent (<0.1 mg/mL at pH 5–7; >1 mg/mL at pH 2) .

  • Binding : Non-covalent, reversible interactions confirmed by surface plasmon resonance (SPR) .

科学的研究の応用

Non-Hodgkin Lymphoma (NHL)

Idelalisib has shown significant efficacy in treating indolent forms of NHL, particularly follicular lymphoma (FL) and small lymphocytic lymphoma (SLL).

  • Monotherapy : In a pivotal study involving 123 patients with relapsed indolent NHL, this compound was administered at a dose of 150 mg twice daily. The overall response rate (ORR) was reported at 54% for FL and 58% for SLL, with median durations of response not fully evaluable due to ongoing follow-up .
  • Combination Therapy : this compound is also used in combination with rituximab for patients with CLL. This combination has demonstrated improved outcomes compared to rituximab alone, particularly in patients who are not candidates for traditional chemotherapy .

Chronic Lymphocytic Leukemia (CLL)

This compound is approved for use in relapsed CLL, especially in patients who have received at least two prior therapies. Its use as a second-line treatment has been associated with durable responses and a favorable safety profile.

  • Clinical Trials : A systematic review identified 20 trials investigating this compound's efficacy in CLL and related conditions. The majority were early-phase trials focusing on safety and pharmacokinetics, demonstrating the drug's potential as a frontline therapy for high-risk patients .

Case Study 1: Efficacy in Relapsed Follicular Lymphoma

A multicenter trial assessed this compound's efficacy as a single agent in patients with relapsed FL. Among the participants, the ORR reached 54%, with many experiencing significant symptom relief and prolonged progression-free survival (PFS) .

Case Study 2: Combination Therapy Outcomes

In patients treated with this compound plus rituximab for relapsed CLL, data indicated an ORR exceeding 80%. The combination therapy resulted in a median PFS of over 24 months, showcasing this compound's enhanced effectiveness when paired with established treatments .

Safety Profile

While this compound has demonstrated considerable efficacy, its safety profile includes notable adverse effects such as hepatotoxicity, diarrhea, and infections. Monitoring liver function tests and managing side effects are crucial during treatment to ensure patient safety .

Summary Table of Clinical Findings

ApplicationPatient PopulationORR (%)Median PFS (months)Comments
Monotherapy for FLRelapsed indolent NHL54Not evaluableSignificant symptom relief observed
Combination with RituximabRelapsed CLL>80>24Enhanced effectiveness noted
Second-line therapy for CLLHigh-risk relapsed CLLVariesVariesFavorable safety profile

生物活性

Idelalisib, also known as GS-1101, is a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, which plays a crucial role in B-cell receptor signaling and is implicated in various B-cell malignancies. Its biological activity has been extensively studied, revealing significant effects on cell growth, apoptosis, and signaling pathways.

This compound exerts its biological effects primarily through the inhibition of PI3Kδ, which is vital for B-cell development and function. The inhibition leads to a cascade of downstream effects:

  • Inhibition of AKT Activation : this compound reduces phosphorylation of AKT, a key effector in the PI3K pathway, thereby disrupting survival signals in malignant B-cells .
  • Impact on Protein Synthesis : Studies have shown that this compound treatment leads to decreased global protein synthesis, correlating with reduced cell size and growth. This effect is associated with the inhibition of the mTOR pathway and activation of the MAPK pathway .
  • Promotion of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by promoting the expression of pro-apoptotic proteins such as Bim through the FoxO3a pathway .

In Vitro Studies

This compound has demonstrated potent activity against PI3Kδ with an IC50 value of 19 nM, showcasing its selectivity over other isoforms (IC50 values for PI3Kα, β, and γ are 8600 nM, 4000 nM, and 2100 nM respectively) . The following table summarizes its selectivity:

Isoform IC50 (nM) Selectivity Factor
PI3Kδ19-
PI3Kα8600453
PI3Kβ4000210
PI3Kγ2100110

Clinical Findings

This compound has been evaluated in several clinical studies for its efficacy in treating relapsed or refractory B-cell malignancies. A notable Phase 1 study indicated that this compound effectively blocks PI3K/AKT signaling pathways and promotes apoptosis in lymphoid cell lines and primary patient samples .

Case Study Highlights:

  • Chronic Lymphocytic Leukemia (CLL) : In CLL patients, this compound treatment led to significant reductions in tumor burden and improved survival rates.
  • Non-Hodgkin Lymphoma (NHL) : Patients exhibited marked responses with reduced disease progression when treated with this compound in combination with other therapies.

Safety Profile and Adverse Effects

While this compound is effective, it is associated with several adverse events. Commonly reported side effects include:

  • Pneumonitis : An inflammatory response in the lungs observed in some patients .
  • Diarrhea : A frequent occurrence that can affect treatment adherence.
  • Hepatotoxicity : Liver enzyme elevations have been noted, necessitating monitoring during treatment .

特性

IUPAC Name

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSDAJWBUCMOAH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007266
Record name Idelalisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions
Record name Idelalisib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Idelalisib specifically inhibits P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability., Idelalisib is an inhibitor of PI3Kdelta kinase, which is expressed in normal and malignant B-cells. Idelalisib induced apoptosis and inhibited proliferation in cell lines derived from malignant B-cells and in primary tumor cells. Idelalisib inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and the CXCR4 and CXCR5 signaling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib resulted in inhibition of chemotaxis and adhesion, and reduced cell viability.
Record name Idelalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idelalisib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder

CAS No.

870281-82-6, 1146702-54-6
Record name Idelalisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870281-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idelalisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAL 101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146702546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idelalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idelalisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDELALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG57I8T5M0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Idelalisib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idelalisib
Reactant of Route 2
Reactant of Route 2
Idelalisib
Reactant of Route 3
Reactant of Route 3
Idelalisib
Reactant of Route 4
Reactant of Route 4
Idelalisib
Reactant of Route 5
Reactant of Route 5
Idelalisib
Reactant of Route 6
Reactant of Route 6
Idelalisib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。